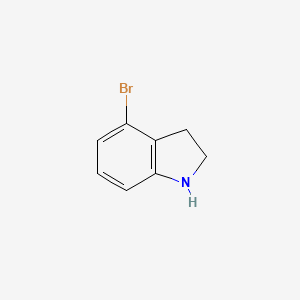

4-Bromoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJCSDSXVHEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518085 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86626-38-2 | |

| Record name | 4-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoindoline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoindoline (CAS No. 86626-38-2), also known as 4-bromo-2,3-dihydro-1H-indole, is a halogenated derivative of the indoline heterocyclic scaffold. It serves as a pivotal building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom on the benzene ring activates the molecule for a variety of cross-coupling reactions, while the secondary amine of the indoline core provides a reactive site for N-alkylation and N-acylation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key reactivity of this compound. Furthermore, it delves into its applications as a crucial intermediate in the development of bioactive molecules, including potential therapeutics targeting the central nervous system.

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a benzene ring is fused to a five-membered dihydropyrrole ring. The bromine atom is substituted at the C4 position of the aromatic ring. The non-aromatic nature of the five-membered ring imparts conformational flexibility and different chemical reactivity compared to its aromatic counterpart, 4-bromoindole.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86626-38-2 | [1] |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | [1] |

| Appearance | Pale-yellow to yellow to brown liquid | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for its use in synthesis. The expected spectroscopic data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons on the benzene ring will appear as a multiplet system, typically between 6.5 and 7.5 ppm. The two methylene groups of the dihydropyrrole ring (at C2 and C3) will appear as triplets in the aliphatic region, likely between 3.0 and 4.0 ppm, due to vicinal coupling with each other. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. Six signals will be in the aromatic region (approx. 110-155 ppm), corresponding to the carbons of the benzene ring, with the carbon attached to the bromine atom (C4) being significantly influenced. Two signals in the aliphatic region (approx. 25-55 ppm) will correspond to the C2 and C3 methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching vibration for the secondary amine, typically appearing as a moderate to sharp band in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The molecular ion peak will be observed at m/z = 197 and the [M+2]⁺ peak at m/z = 199, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound

This compound is most commonly synthesized via the chemical reduction of its aromatic precursor, 4-bromoindole. This transformation targets the 2,3-double bond of the indole's pyrrole ring while leaving the benzene ring and the carbon-bromine bond intact. Several reducing agents can accomplish this, with sodium borohydride in an acidic medium or catalytic hydrogenation being prevalent methods.[3][4]

Caption: General workflow for the synthesis of this compound.

Field-Proven Protocol: Reduction of 4-Bromoindole with Sodium Borohydride in Trifluoroacetic Acid

This protocol is adapted from established methods for indole reduction, offering a reliable pathway to this compound.[5] The use of trifluoroacetic acid (TFA) as the acidic medium facilitates the reduction by protonating the indole at the C3 position, forming an indoleninium ion which is more susceptible to hydride attack.

Materials:

-

4-Bromoindole

-

Trifluoroacetic acid (TFA)

-

Sodium borohydride (NaBH₄), pellets or powder

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath). The amount of TFA should be sufficient to fully dissolve the starting material and allow for stirring (e.g., 5-10 mL per gram of indole).

-

Causality: TFA serves as both the solvent and the proton source. Performing the initial dissolution at 0 °C helps to control the initial exothermic reaction upon addition of the reducing agent.

-

-

Addition of Reducing Agent: To the stirred solution, slowly and portion-wise add sodium borohydride (2.0-3.0 eq) over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Vigorous gas evolution (hydrogen) will be observed.

-

Causality: Slow, portion-wise addition is critical to manage the highly exothermic reaction between NaBH₄ and the strong acid, TFA, preventing a dangerous temperature spike and potential side reactions. An excess of NaBH₄ ensures the complete reduction of the intermediate indoleninium ion.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding the acidic mixture to a vigorously stirred, chilled saturated solution of sodium bicarbonate. Continue the addition until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

-

Self-Validation: This step neutralizes the excess TFA. The cessation of gas evolution and a basic pH confirm that the acid has been fully quenched, which is essential for the subsequent extraction of the free-base product.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its two key functional groups: the secondary amine and the aryl bromide.

N-Alkylation and N-Acylation

The nitrogen atom of the indoline ring is a nucleophile and readily undergoes alkylation or acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base.[6] This reaction is fundamental for introducing substituents that can modulate the pharmacological properties of the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[7][8] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Caption: Suzuki coupling reaction of this compound.

Example Application: Synthesis of a DUB Inhibitor Precursor

A notable application of this compound is in the synthesis of precursors for deubiquitylating enzyme (DUB) inhibitors for cancer treatment. In a patented procedure, this compound undergoes a Suzuki coupling reaction with pyridin-4-ylboronic acid.[2][9]

Reaction Scheme:

-

Reactants: this compound and Pyridin-4-ylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water

-

Product: 4-(Pyridin-4-yl)indoline

This reaction exemplifies the strategic use of the bromo-substituent to introduce a new aryl group, leading to the formation of a more complex heterocyclic system with potential therapeutic value.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[10] Its structural motif is found in molecules targeting various physiological systems.

-

Serotonin Receptor Modulators: The indoline scaffold is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine).[11] As such, derivatives of this compound are explored for their potential to modulate serotonin receptors, which are implicated in conditions like depression, anxiety, and schizophrenia.[12] The bromine atom serves as a handle for introducing diverse substituents to fine-tune receptor affinity and selectivity.

-

Enzyme Inhibitors: As demonstrated in the patent literature, 4-substituted indolines are key components in the design of enzyme inhibitors, such as those targeting DUBs, which are involved in cancer progression.[9]

-

Materials Science: The ability to functionalize both the nitrogen and the aromatic ring makes this compound a candidate for the synthesis of novel organic electronic materials, such as polymers and coatings, where the electronic properties can be tuned through chemical modification.[10]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated area or chemical fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing mist/vapors/spray (P261). Wear protective gloves, protective clothing, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

-

Storage: Store in a cool, dry place, typically refrigerated between 2-8°C, and sealed under an inert atmosphere.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Royal Society of Chemistry. [Link]

- US10669234B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-03-30).

- US20180194724A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-03-30).

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2017). PMC - NIH. [Link]

- WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-07-10).

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). NIH. [Link]

- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). [www.rhodium.ws]. [Link]

- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

- N-Alkylation of 4 with different oxindole derivatives. (n.d.).

- Heck reaction. (n.d.). Wikipedia. [Link]

- 1H-Indole-2,3-dione, 1-[(4-bromophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC - NIH. [Link]

- Synthesis of bromoindole alkaloids from Laurencia brongniartii. (1998-03-06). PubMed. [Link]

- Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids. (n.d.).

- in the chemical literature: N-alkylation of an indole. (2019-11-19). YouTube. [Link]

- Enantioselective Catalytic Synthesis of N-alkyl

- On the reaction of indole with sodium borohydkide in trifluoroacetic acid. (2018-04-24).

- synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. (2000-02-01). PubMed. [Link]

- a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- 4-Bromoindole | C8H6BrN. (n.d.). PubChem. [Link]

- 1H NMR Chemical Shift. (n.d.).

- Serotonin. (n.d.). NCBI Bookshelf - NIH. [Link]

- Serotonin synthesis, release and reuptake in terminals: a mathem

Sources

- 1. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 2. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Modulating the serotonin receptor spectrum of pulicatin natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10669234B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromoindoline for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of 4-Bromoindoline (CAS No. 86626-38-2), a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, synthesis, spectroscopic profile, and applications, with a focus on its role in medicinal chemistry.

Introduction: Distinguishing this compound from 4-Bromoindole

It is crucial to differentiate this compound from its aromatic counterpart, 4-Bromoindole (CAS No. 52488-36-5). This compound, also known as 4-bromo-2,3-dihydro-1H-indole, possesses a saturated five-membered ring fused to the brominated benzene ring. This structural distinction significantly influences its chemical reactivity and three-dimensional conformation, making it a distinct and valuable scaffold in synthetic chemistry. The indoline framework is a core structural motif in numerous natural products and pharmacologically active molecules[1].

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 86626-38-2 | [2][3][4] |

| Molecular Formula | C₈H₈BrN | [2][4] |

| Molecular Weight | 198.06 g/mol | [2][4] |

| Appearance | Off-white to white powder | [4] |

| Storage | 2-8°C, away from light | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the selective reduction of 4-Bromoindole. This transformation targets the C2-C3 double bond of the indole ring while preserving the aromaticity of the benzene ring and the carbon-bromine bond. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a widely used reagent for this purpose due to its mild and selective nature[5].

Experimental Protocol: Reduction of 4-Bromoindole

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromoindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-Bromoindole in a suitable solvent such as acetic acid or methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add sodium cyanoborohydride portion-wise to the cooled solution. The mild nature of NaBH₃CN allows for the selective reduction of the iminium ion formed in the acidic medium[5].

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic data.

| Technique | Data |

| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The protons of the saturated five-membered ring will appear as triplets in the aliphatic region. |

| ¹³C NMR | The spectrum will display eight distinct carbon signals. The carbons of the aromatic ring will appear in the downfield region, with the carbon attached to the bromine showing a characteristic chemical shift. The aliphatic carbons (C2 and C3) will be observed in the upfield region[6][7]. |

| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and aliphatic C-H stretching. The C-Br stretching vibration will be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio[8][9]. The nominal mass will be 197 and 199 g/mol . |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry due to the strategic placement of the bromine atom, which serves as a handle for further functionalization through various cross-coupling reactions like Suzuki and Heck couplings. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Role as a Kinase Inhibitor Scaffold

Indoline derivatives are recognized as important scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy[10]. The indoline core can mimic the hinge-binding region of ATP in the kinase active site. The bromine atom at the 4-position can be exploited to introduce various substituents that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity. The development of 4-aminoquinazoline derivatives as kinase inhibitors is a well-established area of research[11].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique structural features and the reactivity of the bromine substituent provide a platform for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. This guide provides essential technical information to aid researchers in leveraging the full potential of this important chemical entity.

References

- Wiley-VCH. (2007).

- ResearchGate. (n.d.). The 13C NMR spectra of 4a-c at aromatic region.

- Supporting Inform

- PubChem. (n.d.). 4-Bromoindole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research.

- New Journal of Chemistry. (n.d.).

- PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione.

- Synthesis of 4-functionalized-1H-indoles

- ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?.

- Watson International. (n.d.). 4-bromo-2,3-dihydro-1h-indole cas 86626-38-2.

- PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-indol-2-one.

- Scarfe, G. B., et al. (2008). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br)

- NIST. (n.d.). Benzenamine, 4-bromo-.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Indoline.

- ResearchGate. (n.d.). Synthesis and biological evaluation of benzoxepinoindol‐1‐one analogs as Brd4 bromodomain inhibitors.

- ElectronicsAndBooks. (n.d.). Efficient Synthesis of Bromocyclopenta[b]indoles via a Bromination – Reduction Sequence.

- ResearchGate. (2025, August 6). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells.

- PubMed. (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues.

- NIST. (n.d.). Benzenamine, 4-bromo-.

- PubMed. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

- PubMed. (n.d.). Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors.

- National Institutes of Health. (2019, April 24). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation.

- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28).

- MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.

- National Institutes of Health. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. watson-int.com [watson-int.com]

- 5. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-4-Bromoindoline-from-Indole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromoindoline scaffold is a valuable building block in medicinal chemistry and materials science, offering a strategic point for molecular diversification through cross-coupling reactions. However, its synthesis is non-trivial, primarily due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. This guide provides a comprehensive overview of the synthetic journey from readily available indole to the target this compound. We will dissect the core challenges of regioselectivity in C-H functionalization, present a robust two-step synthetic strategy, compare state-of-the-art methodologies for the selective C4-bromination of indole, and detail chemoselective methods for the subsequent reduction to the indoline core. This document is intended to serve as a practical and theoretical resource, equipping researchers with the knowledge to efficiently synthesize and utilize this important intermediate.

Introduction

The Privileged Indoline Scaffold

The indoline framework, a saturated bicyclic amine, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides a defined orientation for pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. This structural motif is present in a wide array of approved drugs, including the antihypertensive agent Pentopril and the anticancer drug Vinblastine.

Strategic Importance of this compound

This compound serves as a highly versatile synthetic intermediate.[1] The bromine atom at the C4 position is not merely a placeholder; it is a reactive handle for introducing molecular complexity. It is particularly amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.[1] This capability makes this compound a critical precursor for generating libraries of novel compounds in drug discovery programs and for synthesizing advanced organic materials.[2]

The Core Synthetic Challenge: Regioselectivity

The direct synthesis of this compound from indole is complicated by the electronic nature of the indole ring. The pyrrolic portion of the molecule is highly electron-rich, making it susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) has the greatest density at the C3 position, making it the kinetic and thermodynamic site of electrophilic substitution. Direct bromination of indole with reagents like N-Bromosuccinimide (NBS) or bromine almost exclusively yields 3-bromoindole. Achieving functionalization at the C4 position of the benzene ring requires overcoming this inherent reactivity, a long-standing challenge in heterocyclic chemistry.

Overall Synthetic Strategy

A logical and field-proven approach to synthesizing this compound from indole involves a two-step sequence. This strategy decouples the two primary chemical challenges: the regioselective bromination of the aromatic core and the chemoselective reduction of the pyrrole ring.

Figure 2: Conceptual flow of the Batcho-Leimgruber synthesis for 4-bromoindole.

Comparative Analysis of C4-Bromination Methods

| Method | Key Principle | Advantages | Disadvantages |

| Directing Group (C3-Pivaloyl) | C-H activation guided by a removable directing group. | High regioselectivity; uses simple indole as a starting point. | Requires additional steps for DG installation and removal; often uses expensive catalysts. |

| Batcho-Leimgruber | Ring-forming synthesis from a pre-brominated precursor. [3] | Excellent control of regiochemistry; avoids C-H activation challenges. | Multi-step synthesis; availability of the specific starting material can be a limitation. |

Part II: Reduction of 4-Bromoindole to this compound

The reduction of the C2=C3 double bond in 4-bromoindole must be performed with care to avoid undesired side reactions, primarily the reductive cleavage of the C4-Br bond (hydrodehalogenation).

Chemoselectivity: Preserving the C-Br Bond

The choice of reducing agent is critical. Harsh conditions, such as high-pressure catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or the use of strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄), can lead to the loss of the bromine substituent. Therefore, milder and more selective methods are required.

Survey of Suitable Reducing Agents

A variety of reagents have been successfully employed for the selective reduction of indoles to indolines. [4]

-

Ionic Hydrogenation (Silane/Acid Systems): A combination of a hydrosilane (e.g., triethylsilane, Et₃SiH) and a strong Brønsted acid (e.g., trifluoroacetic acid, TFA) is a premier method for this transformation. [5][6]The reaction proceeds via protonation of the indole at C3 to form an indoleninium ion, which is then reduced by hydride transfer from the silane. [1]This method is highly effective and generally does not affect aryl halides. [5]

-

Sodium Cyanoborohydride (NaBH₃CN): In the presence of a carboxylic acid like acetic acid, NaBH₃CN is a mild and effective reagent for reducing indoles to indolines. [7][8]It is less reactive than sodium borohydride, which reduces its propensity for side reactions. The use of NaBH₃CN in acetic acid cleanly reduces the indole double bond without N-alkylation. [9][10]

-

Controlled Catalytic Hydrogenation: While some catalysts can cause dehalogenation, platinum-based catalysts like Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C) under controlled hydrogen pressure (e.g., 30-50 psi) in an acidic medium can effectively reduce the indole double bond while preserving the C-Br bond. [4][11]The presence of acid is often crucial for activating the indole towards reduction. [11]

Figure 3: Mechanism of indole reduction via ionic hydrogenation.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and substrate specifics. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol A: Synthesis of 4-Bromoindole (via Batcho-Leimgruber)

This protocol is adapted from methodologies described for substituted indole synthesis. [3]

-

Step 1: Enamine Formation: To a solution of 2-methyl-3-nitro-bromobenzene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat the mixture at 110 °C for 16 hours under a nitrogen atmosphere. Monitor by TLC until the starting material is consumed. Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethyl acetate). Add 10 mol% Palladium on carbon (Pd/C, 10 wt. %). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

-

Work-up and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-bromoindole.

Protocol B: Reduction of 4-Bromoindole to this compound (via Ionic Hydrogenation)

This protocol is based on the well-established use of triethylsilane and TFA for indole reduction. [4][5]

-

Reaction Setup: Dissolve 4-bromoindole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add triethylsilane (Et₃SiH) (2.5 eq). Then, add trifluoroacetic acid (TFA) (5.0 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the 4-bromoindole is fully consumed.

-

Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Illustrative, in CDCl₃) | Key ¹³C NMR Signals (Illustrative) |

| 4-Bromoindole | C₈H₆BrN | 196.04 g/mol [12] | δ ~8.1 (br s, 1H, N-H), 7.2-7.5 (m, Ar-H) | Signals corresponding to 8 unique carbons. |

| This compound | C₈H₈BrN | 198.06 g/mol | δ ~6.5-7.1 (m, 3H, Ar-H), 3.6 (t, 2H, -CH₂-N), 3.1 (t, 2H, Ar-CH₂-) | Signals for aromatic carbons, and two aliphatic carbons at ~30 and ~50 ppm. |

Note: Actual chemical shifts can vary based on solvent and other factors. Refer to spectral databases for verified data. [12]

Conclusion and Future Outlook

The synthesis of this compound from indole, while challenging, is readily achievable through a strategic two-step process that addresses the distinct hurdles of regioselective bromination and chemoselective reduction. Modern C-H activation techniques offer elegant, albeit often costly, solutions to the C4-bromination problem, while classical ring-synthesis methods provide a reliable, albeit longer, alternative. For the subsequent reduction, ionic hydrogenation with triethylsilane and TFA stands out as a particularly robust and selective method, minimizing the risk of dehalogenation. As catalytic methods continue to evolve, future developments may enable a more direct, single-step conversion from indole to this compound, further streamlining access to this valuable synthetic building block.

References

- Gribble, G. W. On the reaction of indole with sodium borohydride in trifluoroacetic acid.

- Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.

- Organic Chemistry Portal. Synthesis of indolines. [Link]

- Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]

- Google Patents. (1980). Reduction of indole compounds to indoline compounds. US4210590A.

- Dolby, L. J., & Gribble, G. W. A convenient preparation of indoline.

- Gribble, G. W., & Nutaitis, C. F.

- Taylor & Francis Online. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.

- Oestreich, M. (2024). Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps. PMC - NIH. [Link]

- Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]

- Barta, K., & Török, B. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- MySkinRecipes. This compound. [Link]

- ResearchGate. (2024). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... [Link]

- Yoshimi, Y., et al. (2021).

- Kumar, D., et al. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. PMC - NIH. [Link]

- Sammakia, T. Triethylsilane. Michigan State University Department of Chemistry. [Link]

- ResearchGate. C3‐arylation of various indoles (1) with aryl bromides (2) under... [Link]

- Engle, K. M., & Chen, J. S. (2021).

- Liu, H., et al.

- Wikipedia. Reductions with hydrosilanes. [Link]

- Baskaran, S., et al. A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid.

- Organic Chemistry Data.

- PubChem. 4-Bromoindole. [Link]

- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? [Link]

- Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]

- Stuart, D. R., & You, W. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PMC - NIH. [Link]

- Oestreich, M. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.

Sources

- 1. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 2. 4-Bromoindole | 52488-36-5 | FB07706 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 12. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Bromoindoline and its Precursor

Foreword: In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Bromoindoline, a substituted indoline, represents a scaffold of significant interest due to the versatile reactivity of the indoline core and the strategic placement of a bromine atom, which allows for further functionalization via cross-coupling reactions. However, a thorough review of publicly accessible spectroscopic databases and literature reveals a notable scarcity of experimental data for this compound itself.

This guide, therefore, adopts a dual approach rooted in practical, field-proven methodology. We will first present a detailed analysis of the available experimental spectroscopic data for its direct aromatic precursor, 4-Bromoindole . Following this, we will apply fundamental spectroscopic principles to provide a robust, expert-level prediction of the expected spectral data for This compound . This predictive analysis serves as an invaluable reference for researchers synthesizing this compound, enabling them to anticipate and interpret their own experimental results with confidence.

Part 1: Spectroscopic Analysis of 4-Bromoindole

4-Bromoindole is the aromatic analogue of this compound and is the common starting material for its synthesis via reduction. Its spectroscopic properties are well-documented.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromoindole

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 4-Bromoindole, the aromatic nature of the pyrrole and benzene rings dictates the chemical shifts observed.

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-1 (N-H) | ~ 8.20 | broad singlet | - | 1H | The N-H proton of the indole ring is typically broad and significantly downfield. |

| H-3 | ~ 6.60 | triplet | J ≈ 2.0 | 1H | Coupled to H-2 and H-1. |

| H-2 | ~ 7.25 | triplet | J ≈ 2.5 | 1H | Coupled to H-3 and H-1. |

| H-7 | ~ 7.35 | doublet | J ≈ 8.0 | 1H | Ortho-coupled to H-6. |

| H-5 | ~ 7.10 | doublet | J ≈ 7.5 | 1H | Ortho-coupled to H-6. |

| H-6 | ~ 7.05 | triplet | J ≈ 7.8 | 1H | Coupled to both H-5 and H-7. |

¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~ 115.0 | Directly attached to the electronegative bromine atom. |

| C-7a | ~ 135.5 | Bridgehead carbon adjacent to the bromine-substituted carbon. |

| C-3a | ~ 128.0 | Second bridgehead carbon. |

| C-2 | ~ 125.0 | Part of the electron-rich pyrrole ring. |

| C-6 | ~ 122.5 | Aromatic carbon. |

| C-5 | ~ 121.0 | Aromatic carbon. |

| C-7 | ~ 112.0 | Shielded aromatic carbon. |

| C-3 | ~ 102.0 | Highly shielded carbon in the pyrrole ring. |

Mass Spectrometry (MS) of 4-Bromoindole

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and fragmentation pattern. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

Table of Key Mass Fragments for 4-Bromoindole

| m/z Value | Interpretation | Notes |

| 197/195 | [M]⁺ (Molecular Ion) | The characteristic M/M+2 isotopic pattern confirms the presence of one bromine atom. The molecular formula is C₈H₆BrN.[2] |

| 116 | [M - Br]⁺ | Loss of the bromine radical. |

| 89 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring, a classic fragmentation for indoles. |

Infrared (IR) Spectroscopy of 4-Bromoindole

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table of Characteristic IR Absorptions for 4-Bromoindole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 3400 | N-H stretch | Medium, Sharp | Characteristic of the N-H bond in the indole ring. |

| ~ 3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on aromatic rings. |

| ~ 1600, 1450 | C=C aromatic ring stretch | Medium-Strong | Vibrations of the carbon-carbon double bonds in the benzene and pyrrole rings. |

| ~ 750 | C-Br stretch | Strong | Characteristic absorption for a carbon-bromine bond. |

Part 2: Predictive Spectroscopic Data for this compound

The reduction of the C2-C3 double bond in 4-bromoindole to form this compound induces significant, predictable changes in the spectroscopic data. The core transformation is the conversion of an aromatic pyrrole moiety into a saturated pyrrolidine ring, fundamentally altering the electronic and structural environment.

Caption: A self-validating workflow for sample characterization.

3.1 NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer. Ensure sufficient scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

3.2 Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

Validation: Confirm the presence of the M/M+2 isotope pattern for the molecular ion, which is a definitive indicator of a monobrominated compound.

3.3 IR Spectroscopy Protocol (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Apply a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify key absorption bands corresponding to the predicted functional groups.

References

- PubChem. 4-Bromoindole. [Link]

- Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.

Sources

Solubility and stability of 4-Bromoindoline

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromoindoline for Drug Discovery and Development

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. Poor solubility can hinder biological screening and formulation, while instability can compromise the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the theoretical and practical aspects of this compound's solubility and stability. It combines predictive analysis based on its chemical structure with robust, step-by-step experimental protocols to empower researchers to generate reliable data, ensuring the successful integration of this important scaffold into their research programs.

Introduction to this compound

Chemical Structure and Properties

This compound is a derivative of indoline, featuring a bromine atom at the 4-position of the benzene ring. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, which, unlike indole, is saturated. This saturated nitrogen atom imparts basic properties to the molecule and significantly influences its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | Inferred |

| Appearance | Not specified; likely an oil or low-melting solid | Inferred |

| CAS Number | 86626-38-2 | [1] |

| Predicted pKa | ~4.5 - 5.0 (for the protonated amine) | Structural Analogy |

| Predicted XLogP3 | ~2.5 - 3.0 | Structural Analogy |

Note: Predicted values are estimated based on the structure and data from analogous compounds as specific experimental data is not widely available.

The Critical Role of Solubility and Stability

In the drug development pipeline, the physicochemical characteristics of a molecule are as crucial as its biological activity.

-

Solubility directly impacts the ability to create stock solutions for biological assays, affects absorption and bioavailability, and dictates the feasibility of various formulation strategies.[2] Low aqueous solubility is a primary cause of failure for many promising drug candidates.

-

Stability determines a compound's shelf-life, its compatibility with excipients, and the conditions under which it can be reliably handled, stored, and manufactured. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3][4]

Therefore, a thorough characterization of this compound's properties is not merely a perfunctory exercise but a foundational requirement for its successful application.

Solubility Profile of this compound

Theoretical Considerations & Predicted Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5]

-

In Organic Solvents : this compound possesses both nonpolar (the bromobenzene ring) and polar (the secondary amine) features. This amphiphilic nature suggests it will be soluble in a wide range of common organic solvents. The nonpolar aromatic portion will have favorable van der Waals interactions with nonpolar solvents, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating dissolution in polar solvents.

-

In Aqueous Media : The molecule's aqueous solubility is expected to be low in neutral water due to the hydrophobic bromobenzene moiety. However, the secondary amine in the indoline ring is basic. In acidic conditions (pH < pKa), this nitrogen will be protonated to form a hydrochloride salt, which is ionic and should exhibit significantly enhanced aqueous solubility.[6] This pH-dependent solubility is a critical factor for consideration in biological assays and formulation.

Based on these principles, the following solubility profile is predicted:

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. DMSO is a powerful solvent for many organic compounds.[7][8] |

| Acetonitrile | Moderate to High | Good polarity matching. | |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding capability with the indoline nitrogen. |

| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity and ability to accept hydrogen bonds. |

| Halogenated | Dichloromethane (DCM) | High | Good solvent for moderately polar compounds. |

| Nonpolar | Toluene, Hexane | Low to Moderate | Favorable interactions with the aromatic ring but poor solvation of the polar amine. |

| Aqueous | Water (pH 7) | Low | Dominated by the hydrophobic bromobenzene ring. |

| 0.1 M HCl (aq) | High | Protonation of the basic nitrogen forms a soluble salt.[6] | |

| 0.1 M NaOH (aq) | Low | The molecule remains in its neutral, less soluble form. |

Experimental Workflow for Solubility Determination

A systematic approach is required to quantify the solubility of this compound accurately. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[9]

Detailed Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes a self-validating system for determining the thermodynamic equilibrium solubility of this compound.[9][10][11]

-

Preparation :

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid material remains after equilibrium is reached.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, or an organic solvent) into the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration :

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is common, but for sparingly soluble compounds, 48-72 hours may be necessary.[9] The system is self-validating if solubility values measured at two different time points (e.g., 24 and 48 hours) are statistically identical.

-

-

Phase Separation :

-

Remove the vials from the shaker and let them stand to allow coarse particles to settle.

-

Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any fine particulates. This step is critical to avoid artificially high results.[12]

-

-

Quantification :

-

Prepare a validated HPLC-UV method capable of accurately quantifying this compound.

-

Generate a calibration curve using a minimum of five standard solutions of this compound of known concentrations.

-

Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

-

Reporting :

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Report the final solubility as an average of the replicates ± standard deviation, specifying the solvent and temperature (e.g., 0.52 ± 0.03 mg/mL in PBS pH 7.4 at 25 °C).

-

Stability Profile of this compound

Predicted Degradation Pathways

The chemical structure of this compound contains several moieties susceptible to degradation. Forced degradation studies, which expose the compound to stress conditions more severe than accelerated stability testing, are essential to identify these potential pathways.[3][13]

-

Oxidative Degradation : The secondary amine of the indoline ring is electron-rich and a prime target for oxidation.[14] This can lead to the formation of N-oxides, hydroxylamines, or even aromatization to the corresponding 4-bromoindole. The electron-rich benzene ring is also susceptible to oxidative attack.

-

Acid/Base Hydrolysis : While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote ring-opening or other reactions, although this is considered less likely than oxidation.[14]

-

Photodegradation : Aromatic compounds, particularly those with heteroatoms and halogen substituents, can absorb UV light, leading to the formation of reactive species and subsequent degradation.[14] It is crucial to protect this compound from light.[15][16]

-

Thermal Degradation : High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[3]

Experimental Workflow for Stability Assessment

A stability-indicating HPLC method is the cornerstone of any stability study. Such a method must be able to separate the parent compound from all potential degradation products, ensuring that the parent peak is pure.[17][18]

Detailed Protocol: HPLC-Based Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound and validate an analytical method as stability-indicating.[19][20] The goal is to achieve 5-20% degradation of the active ingredient.[20]

-

Stock Solution Preparation :

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

-

Application of Stress Conditions :

-

For each condition, use a separate aliquot of the stock solution. Store a control sample, protected from light, at 4°C.[15]

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw aliquots at time points and dilute for analysis.[14]

-

Thermal Degradation : Place a solid sample of this compound in a 70°C oven. Also, heat a solution of the compound at 70°C. Sample at various time points.

-

Photolytic Degradation : Expose a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). A parallel sample should be wrapped in foil to serve as a dark control.

-

-

HPLC Analysis :

-

Analyze all stressed samples, the control sample, and a blank (solvent only) using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

For each stressed sample, compare the chromatogram to the control.

-

Check for:

-

A decrease in the peak area of the this compound peak.

-

The appearance of new peaks corresponding to degradation products.

-

Changes in the retention time of the parent peak.

-

-

-

Method Validation :

Recommendations for Handling and Storage

Based on the predicted stability liabilities, the following precautions are essential for maintaining the integrity of this compound:

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21][22] For long-term storage, refrigeration (2-8°C) is recommended.[22]

-

Inert Atmosphere : The susceptibility to oxidation means it should be stored under an inert gas like argon or nitrogen.[16][22]

-

Protection from Light : The compound is noted to be light-sensitive.[23] Always store in amber vials or containers wrapped in foil to protect from light.[15]

-

Avoid Incompatibilities : Keep away from strong oxidizing agents, strong bases, and excessive heat.[22]

Conclusion

While specific experimental data for this compound is not abundant in public literature, a robust scientific assessment of its likely solubility and stability profile can be made based on fundamental chemical principles and data from analogous structures. It is predicted to be soluble in common organic solvents and highly soluble in acidic aqueous solutions. Key stability concerns include oxidation of the indoline nitrogen and general sensitivity to light.

This guide provides the theoretical framework and, more importantly, the detailed experimental protocols for researchers to determine these critical parameters definitively. By systematically applying the shake-flask solubility assay and conducting comprehensive forced degradation studies, drug development professionals can generate the necessary data to handle, formulate, and store this compound with confidence, thereby mitigating risks and accelerating their research endeavors.

References

- Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research and Reports. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

- Georganics. (2011).

- National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem. [Link]

- Takács-Novák, K., & Avdeef, A. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Aramă, C. C., Nedelcu, A., Monciu, C. M., & Miron, D. S. (2014). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

- Rawat, T., & Pandey, I. P. (2016).

- Patel, P., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

- Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem. [Link]

- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

- Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. [Link]

- Gu, J-D., & Berry, D. F. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

- Ekoja, A. (2017). Degradation Pathway.

- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.

- ResearchGate. (n.d.). Effects of (A) temperature on activity, (B) temperature on thermal stability, (C) pH on activity, and (D) pH on stability of Est882.

- ResearchGate. (2015). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.

- Zhang, M., et al. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food Science & Nutrition. [Link]

- ResearchGate. (n.d.). Optimum temperature (a) and pH (b), thermal stability (c), and substrate specificity (d) of LadA WT and selected mutants.

- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). gChem Global. [Link]

- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. goldbio.com [goldbio.com]

- 16. georganics.sk [georganics.sk]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. farmaciajournal.com [farmaciajournal.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

- 23. 4-Bromoindole | 52488-36-5 [chemicalbook.com]

A Technical Guide to 4-Bromoindoline (CAS 86626-38-2): Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals

Introduction: The Strategic Importance of 4-Bromoindoline in Synthesis

In the landscape of medicinal chemistry and materials science, the indoline scaffold represents a "privileged" structure, a core motif frequently found in pharmacologically active compounds and functional materials. This compound (also known as 4-Bromo-2,3-dihydro-1H-indole), with its strategic placement of a bromine atom on the benzene ring, serves as a highly versatile and valuable building block for synthetic chemists. The bromine atom is not merely a placeholder; it is a reactive handle enabling a wide array of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which allow for the precise and efficient introduction of molecular complexity.

This guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its commercial availability, a detailed synthesis protocol from its common precursor, key applications in the synthesis of bioactive molecules, and essential safety and handling protocols. Distinguishing it from its aromatic counterpart, 4-bromoindole, is crucial; the saturated heterocyclic portion of this compound imparts different conformational and electronic properties, offering a distinct advantage in the design of novel therapeutics, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 86626-38-2 | , |

| Molecular Formula | C₈H₈BrN | |

| Molecular Weight | 198.06 g/mol | |

| Appearance | Pale-yellow to yellow to brown liquid | |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-indole | |

| InChI Key | YCJCSDSXVHEBRU-UHFFFAOYSA-N | |

| Storage Temperature | Refrigerator (2-8 °C) |

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers, typically on a research scale (milligrams to grams). When sourcing this reagent, researchers should consider purity, available quantities, and lead times. The purity is generally suitable for most synthetic applications, often ≥95-97%.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | SY3H3D677D53 | 97% | Custom |

| Apollo Scientific | OR910522 | 97% | 250mg, 1g, 5g |

| AK Scientific, Inc. | W8895 | ≥95% | 1g, 5g, 25g |

| Chem-Impex | 29013 | >97% (GC) | 1g, 5g, 25g |

| Santa Cruz Biotechnology | sc-273573 | N/A | 1g, 5g |

| US Biological | 265883 | Highly Purified | 250mg, 500mg, 1g, 2g, 5g |

Note: Availability and product specifications are subject to change. Researchers should consult the respective supplier's website for the most current information.

Synthesis Protocol: Catalytic Hydrogenation of 4-Bromoindole

While this compound is commercially available, it can also be synthesized in the laboratory, most commonly via the reduction of its aromatic precursor, 4-bromoindole. Catalytic hydrogenation is an effective and clean method for this transformation. The following protocol is a representative procedure based on established methods for the reduction of indole systems.

Reaction Principle: The reaction involves the heterogeneous catalytic reduction of the C2-C3 double bond within the pyrrole ring of 4-bromoindole using hydrogen gas and a palladium catalyst. The aromaticity of the benzene ring is preserved under these conditions, yielding the desired indoline product.

Materials and Reagents

-

4-Bromoindole

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl Acetate (EtOAc), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Hydrogen (H₂) gas supply

-

Nitrogen (N₂) gas supply

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite®

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Preparation: To a suitable hydrogenation pressure vessel, add 4-bromoindole (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous ethyl acetate to dissolve the starting material. To this solution, carefully add 10% Pd/C (e.g., 5-10 mol% by weight) and trifluoroacetic acid (1.0 eq). The acid promoter is crucial for activating the indole ring towards reduction, a technique established for the hydrogenation of phthalimides and related heterocycles.[2]

-

Hydrogenation: Securely seal the reaction vessel. Purge the system first with nitrogen and then carefully with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atmospheres).

-

Reaction Execution: Stir the mixture vigorously at ambient temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate to ensure complete recovery of the product.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction and Isolation: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified further by flash column chromatography if necessary.

Applications in Research and Drug Development

The synthetic utility of this compound lies in its dual functionality: a nucleophilic secondary amine and a brominated aromatic ring ready for functionalization. This combination makes it a powerful intermediate for building complex molecular architectures.

Key Synthetic Transformations:

-

N-Functionalization: The secondary amine of the indoline ring can be readily alkylated, acylated, or used in reductive amination protocols to introduce a wide variety of substituents at the N1 position.

-

C4-Functionalization (Cross-Coupling): The bromine atom at the C4 position is the key to its versatility. It serves as an anchor point for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable for synthesizing analogs and building libraries of compounds for structure-activity relationship (SAR) studies.

The diagram below illustrates how this compound can be used as a scaffold. The nitrogen can be protected or functionalized, while the bromine is replaced via a Suzuki coupling reaction to introduce a new aryl group, a common strategy in drug discovery.

Caption: Synthetic utility of this compound as a scaffold.

While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, its value is well-established in discovery pipelines. Commercial suppliers highlight its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders as well as anti-inflammatory and anti-cancer agents.[1] The indoline core itself is present in numerous bioactive compounds, and this compound provides a direct route to novel analogs that would otherwise require more complex, multi-step syntheses.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

Impermeable gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is often refrigerated (2-8°C). It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light, as it may be light-sensitive.

-

Spill & First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

References

- Chem-Impex. (n.d.). 4-Bromo-2,3-dihydro-1H-indole.

- McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. [Link]

Sources